2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of a heterogeneous catalyst system such as Cu-Zn/Al-Ti under atmospheric air .
Analyse Chemischer Reaktionen
2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of anticancer agents, particularly against gastric cancer cells . It has also been studied for its potential as an anti-inflammatory agent . In addition, this compound has applications in material sciences, where it is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cancer cell proliferation . Additionally, it can act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2, which are involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique cyclopropyl and phenyl substituents in this compound contribute to its distinct properties and make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H12N4 |
---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-cyclopropyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12N4/c1-2-4-10(5-3-1)12-8-9-15-14-16-13(11-6-7-11)17-18(12)14/h1-5,8-9,11H,6-7H2 |
InChI-Schlüssel |
SWRUFIORXBBYGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.